Glaucina B
Descripción general
Descripción
Glaucin B is a bitter limonoid compound isolated from the root bark of the plant Evodia glauca. It belongs to the family of terpenoids and is known for its unique chemical structure and biological activities
Aplicaciones Científicas De Investigación
Glaucin B has several scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: Glaucin B is used as a model compound to study the chemical properties and reactions of limonoids.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Glaucin B is investigated for its potential therapeutic applications, such as its role in treating certain diseases.
Mecanismo De Acción
Target of Action
Glaucin B, a bitter limonoid, is primarily known to target L-type Ca2+ channels . These channels play a crucial role in the contraction of smooth muscles, such as those found in the human bronchus .
Mode of Action
Glaucin B binds to the benzothiazepine site on L-type Ca2+ channels . This binding action blocks the calcium ion channels in smooth muscle like the human bronchus .
Biochemical Pathways
The primary biochemical pathway affected by Glaucin B involves the regulation of calcium ion flow in smooth muscle cells . By blocking the L-type Ca2+ channels, Glaucin B inhibits the influx of calcium ions, which are vital for muscular contraction . This results in the relaxation of the smooth muscle.
Result of Action
The primary result of Glaucin B’s action is the relaxation of smooth muscle, particularly in the human bronchus . By blocking the influx of calcium ions, Glaucin B reduces the ability of the muscle to contract . This can have potential therapeutic implications, particularly in conditions that involve the contraction of smooth muscle.
Análisis Bioquímico
Biochemical Properties
Glaucin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, Glaucin B has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions is often characterized by binding to active sites or altering the conformation of the target biomolecules.
Cellular Effects
The effects of Glaucin B on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Glaucin B has been found to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Glaucin B exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target molecules, thereby altering their activity . Furthermore, Glaucin B can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glaucin B have been observed to change over time. The stability and degradation of Glaucin B are critical factors that influence its long-term effects on cellular function. Studies have shown that Glaucin B can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to Glaucin B can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Glaucin B vary with different dosages in animal models. At lower doses, Glaucin B may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, Glaucin B can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
Glaucin B is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, Glaucin B has been shown to inhibit specific enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within the cell.
Transport and Distribution
Within cells and tissues, Glaucin B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Glaucin B within tissues can also influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Glaucin B is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Glaucin B within these compartments can influence its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glaucin B can be synthesized through several chemical reactions involving the precursor compounds found in Evodia glauca. The synthetic route typically involves the acetylation of 5-epilimonin to produce 6β-Acetoxy-5-epilimonin, which is another name for Glaucin B . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods
Industrial production of Glaucin B involves the extraction of the compound from the root bark of Evodia glauca. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate Glaucin B in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Glaucin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving Glaucin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving Glaucin B depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives of Glaucin B, while reduction reactions may yield reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Glaucin B include limonin, rutaevin, and glaucin A. These compounds share structural similarities and belong to the same family of limonoids .
Uniqueness of Glaucin B
What sets Glaucin B apart from similar compounds is its unique 5β-H configuration, which is uncommon among limonoids . This distinct structural feature contributes to its unique chemical and biological properties, making it a valuable compound for scientific research.
Conclusion
Glaucin B is a fascinating compound with a wide range of applications in scientific research Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
IUPAC Name |
[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHGVDNDQTZGL-MDOWBRFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glaucin B and where was it discovered?
A1: Glaucin B is a novel bitter limonoid found in Evodia glauca []. Evodia glauca is a plant species known to contain various bioactive compounds.
Q2: Can you tell me more about the chemical structure of Glaucin B?
A2: While the provided abstract does not contain specific details about the structure, molecular formula, or weight of Glaucin B, the full publication would likely provide this information. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structure of newly discovered natural products like Glaucin B [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.